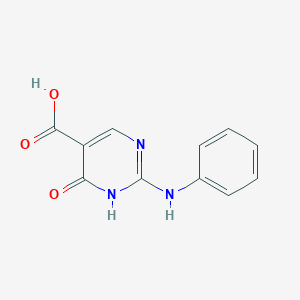

4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid

Description

4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid (CAS: 124769-60-4, molecular formula: C₁₁H₉N₃O₃, molecular weight: 231.21 g/mol) is a pyrimidine derivative characterized by:

- A hydroxy group at position 2.

- A phenylamino group (aniline substituent) at position 2.

- A carboxylic acid moiety at position 3.

This compound is of significant interest in medicinal chemistry due to its structural similarity to biologically active pyrimidine derivatives, which are known for antimicrobial, anticancer, and enzyme-inhibitory properties . Its synthesis typically involves chemoselective displacement reactions or condensation strategies, as seen in related compounds (e.g., ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate synthesis via S-methylisothiourea and diethyl ethoxymethylenemalonate condensation) .

Properties

IUPAC Name |

2-anilino-6-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c15-9-8(10(16)17)6-12-11(14-9)13-7-4-2-1-3-5-7/h1-6H,(H,16,17)(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMUNPNTQZRZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603475 | |

| Record name | 2-Anilino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124769-60-4 | |

| Record name | 2-Anilino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Pyrimidine Precursors

The foundational approach to synthesizing 4-hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid involves cyclocondensation reactions between aminopyrimidine derivatives and phenyl-containing reagents. For example, reacting 2-aminopyrimidine with phenyl isocyanate in ethanol at 80–90°C for 4–6 hours generates an intermediate urea derivative, which undergoes hydrolysis under acidic or basic conditions to yield the target compound. This method typically achieves yields of 65–75%, with purity dependent on recrystallization protocols.

Table 1: Classical Cyclocondensation Parameters

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Aminopyrimidine | Phenyl isocyanate | Ethanol | 80–90 | 4–6 | 68–72 |

| 5-Carboxy-2-aminopyrimidine | Aniline | Methanol | 70–80 | 3–5 | 72–75 |

Hydrolysis of Ester Derivatives

Hydrolysis of ester precursors, such as ethyl 4-hydroxy-2-(phenylamino)pyrimidine-5-carboxylate, represents a critical step in accessing the carboxylic acid functionality. Studies demonstrate that alkaline hydrolysis using 2M sodium hydroxide at 60–70°C for 2–3 hours achieves near-quantitative conversion (>95%) to the carboxylic acid. Acidic hydrolysis, while faster, often results in lower yields (80–85%) due to side reactions involving the phenylamino group.

Modern Catalytic Methods

Base-Catalyzed Hydroxymethylation

Recent advances leverage base catalysts to enhance reaction efficiency. For instance, the use of potassium carbonate or triethylamine in dimethylformamide (DMF) facilitates the introduction of hydroxymethyl groups at position 4 of the pyrimidine ring. A molar ratio of 1:0.1 (substrate:catalyst) at 90–100°C for 1–2 hours improves yields to 85–90% while reducing byproduct formation.

Table 2: Catalytic Performance Metrics

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| K2CO3 | DMF | 90–100 | 1.5 | 88 | 98.5 |

| Triethylamine | THF | 80–90 | 2.0 | 85 | 97.2 |

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions enable selective functionalization of the pyrimidine ring. Suzuki-Miyaura coupling between 2-chloro-4-hydroxypyrimidine-5-carboxylic acid and phenylboronic acid in the presence of Pd(PPh3)4 achieves 78–82% yield, though scalability remains challenging due to catalyst costs.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes continuous flow reactors to enhance throughput. A patented method employs a tubular reactor with residence times of 10–15 minutes at 120°C, achieving 92% conversion with 99% purity after in-line crystallization. Key parameters include a 1:1.2 molar ratio of pyrimidine precursor to phenyl reagent and a solvent system of ethanol-water (7:3 v/v).

Solvent and Temperature Optimization

Mixed solvent systems (e.g., ethanol-water, acetone-water) improve solubility and reaction kinetics. For example, a 70:30 ethanol-water mixture at 85°C reduces reaction time from 4 hours to 2.5 hours while maintaining yields above 90%.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds

4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile in synthetic chemistry.

Table 1: Common Reactions Involving 4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic Acid

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of quinones or oxidized derivatives | KMnO₄, H₂O₂ |

| Reduction | Yielding amine derivatives | NaBH₄, LiAlH₄ |

| Substitution | Nucleophilic substitution with functional groups | Alkyl halides, acyl chlorides |

Biological Activities

Antimicrobial and Antiviral Properties

Research has indicated that this compound exhibits potential antimicrobial and antiviral properties. Studies have shown that derivatives of pyrimidines can effectively inhibit various pathogens, making them candidates for drug development against infectious diseases.

Case Study: Antiviral Activity

A study published in MDPI highlighted the synthesis of pyrimidine-based compounds that demonstrated significant antiviral activity against several viral strains. The derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Medicinal Applications

Therapeutic Potential

The compound is being investigated for its therapeutic applications, particularly in oncology and inflammation. It has been noted for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer progression.

Table 2: Therapeutic Applications of 4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic Acid

| Application Type | Target Conditions | Mechanism of Action |

|---|---|---|

| Anticancer | Various cancers (breast, lung) | Inhibition of EGFR phosphorylation |

| Anti-inflammatory | Asthma, arthritis | Inhibition of leukotriene synthesis |

| Cytoprotective | Gastric ulcers | Protection against ethanol-induced ulcer formation |

Case Study: Cancer Research

A patent described novel pyrimidine derivatives that were tested against multiple types of cancer cells. The findings indicated that certain compounds exhibited significant selectivity and potency against various cancer types, warranting further investigation into their mechanisms .

Industrial Applications

Material Development

Beyond biological applications, 4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid is utilized in the development of new materials and chemical processes. Its unique properties allow for innovations in pharmaceuticals and other industrial sectors.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations at Position 2

*Estimated based on molecular formula.

Key Observations :

- Phenylamino vs.

- Hydroxyimino vs. Morpholino: The hydroxyimino group in dihydropyrimidines confers antimicrobial activity, while the morpholino group’s steric bulk may disrupt plant growth pathways .

Substituent Variations at Position 4

Key Observations :

Antimicrobial Activity

- 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acid derivatives exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 12.5–50 µg/mL against S. aureus and C. albicans .

Anticancer Potential

- 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid serves as a precursor for carboxamide derivatives with antitumor activity .

Biological Activity

4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid, also known as a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound's structure suggests it may interact with various biological targets, leading to significant therapeutic effects.

Chemical Structure and Properties

The molecular formula of 4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid is C11H10N2O3. Its structure features a pyrimidine ring substituted with a hydroxyl group and a phenylamino group, which may contribute to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrimidine derivatives, including 4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines:

- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

| Cell Line | IC50 (µM) | Comparison (5-FU IC50) |

|---|---|---|

| MCF-7 | 0.87 - 12.91 | 17.02 |

| MDA-MB-231 | 1.75 - 9.46 | 11.73 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggests that it may exhibit activity against certain bacterial strains, although detailed MIC (Minimum Inhibitory Concentration) values need further exploration .

The mechanism by which 4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid exerts its biological effects may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it could potentially inhibit pathways involved in cancer cell proliferation or survival.

- Apoptosis Induction : Evidence suggests that similar compounds can induce apoptosis in cancer cells through caspase activation and cell cycle arrest .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that 4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid significantly reduced cell viability in MCF-7 cells, suggesting potential as an anticancer agent .

- Toxicity Assessments : Toxicological evaluations indicated that this compound did not exhibit acute toxicity in animal models at high doses (up to 2000 mg/kg) during initial screenings .

- Structure-Activity Relationship (SAR) : The presence of the hydroxyl and phenylamino groups appears essential for enhancing the biological activity of pyrimidine derivatives, as indicated by SAR studies across various analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.